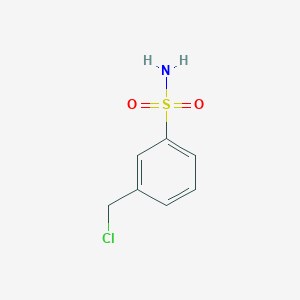![molecular formula C9H13Cl2N3 B15307770 1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B15307770.png)
1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives.
Méthodes De Préparation
The synthesis of 1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydro-5-azaindoles and 5-azaindoles . The reaction conditions often include the use of acid catalysts, which can significantly influence the yield and purity of the final product . Industrial production methods may involve optimizing these reaction conditions to achieve higher efficiency and scalability.
Analyse Des Réactions Chimiques
1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules in organic chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting various diseases.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes . By inhibiting these receptors, the compound can modulate signaling pathways involved in cell proliferation, differentiation, and survival.
Comparaison Avec Des Composés Similaires
1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent activities against FGFRs and are studied for their potential therapeutic applications.
Pyrrolo[3,2-c]pyridine derivatives: These compounds are used as bioisosteres for designing drugs with improved pharmacological properties.
Propriétés
Formule moléculaire |
C9H13Cl2N3 |
|---|---|
Poids moléculaire |
234.12 g/mol |
Nom IUPAC |
1-(1H-pyrrolo[3,2-c]pyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c1-6(10)9-4-7-5-11-3-2-8(7)12-9;;/h2-6,12H,10H2,1H3;2*1H |
Clé InChI |
WVDQYQPRYPDAPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(N1)C=CN=C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B15307722.png)


![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B15307735.png)







